![molecular formula C17H16N2O4S B2468725 4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide CAS No. 941252-21-7](/img/structure/B2468725.png)
4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound is a complex process that involves various chemical reactions . The exact method of synthesis can vary depending on the desired properties of the final product and the specific requirements of the research . It’s important to note that the synthesis process requires a high level of expertise and precision .Molecular Structure Analysis
The molecular structure of “4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide” is determined by its chemical formula and the arrangement of its atoms . The exact structure can be determined using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
This compound can undergo various chemical reactions, depending on the conditions and the presence of other substances . The exact reactions that this compound can undergo are determined by its molecular structure and the specific conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide” are determined by its molecular structure . These properties can include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
- Discovery : MPPB was identified among 23,227 screened chemicals as a potent enhancer of mAb production in recombinant Chinese hamster ovary (CHO) cells .
- Future Prospects : Further optimization of MPPB derivatives, particularly the 2,5-dimethylpyrrole partial structure, could enhance mAb production and quality .
Monoclonal Antibody Production Enhancement
Anti-Tuberculosis Therapeutic Compound
Safety and Hazards
Future Directions
The future directions for research on “4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide” are largely dependent on the results of current studies . Potential areas of interest could include further exploration of its properties, applications in various fields, and the development of new synthesis methods .
Mechanism of Action
Target of Action
It has been found to significantly increase monoclonal antibody production in recombinant chinese hamster ovary cells .
Mode of Action
The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth, glucose uptake, and ATP production. It suppresses cell growth and enhances glucose uptake and ATP production, which are crucial for monoclonal antibody production . Additionally, it suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Pharmacokinetics
The compound’s ability to suppress cell growth and increase glucose uptake and atp production suggests that it is absorbed and distributed within the cells effectively .
Result of Action
The compound’s action results in increased monoclonal antibody production. It achieves this by suppressing cell growth, enhancing glucose uptake and ATP production, and controlling the level of galactosylation for the N-linked glycans .
Action Environment
The compound’s effectiveness in a cell culture environment suggests that it is stable and efficacious under controlled laboratory conditions .
properties
IUPAC Name |
4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16-10-11-17(21)19(16)12-13-6-8-15(9-7-13)24(22,23)18-14-4-2-1-3-5-14/h1-9,18H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPNEOFHNOJKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide |
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